molecular formula C12H7F3O2 B188781 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 94098-56-3

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B188781
CAS No.: 94098-56-3
M. Wt: 240.18 g/mol
InChI Key: BECHPBVVELWRBW-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H7F3O2. It is a fluorinated intermediate used in various chemical reactions and research applications. The compound features a furan ring substituted with a trifluoromethylphenyl group and an aldehyde functional group, making it a versatile building block in organic synthesis .

Scientific Research Applications

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is used in a wide range of scientific research applications:

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation . The compound has a GHS07 pictogram, and the signal word is "Warning" .

Mechanism of Action

Target of Action

The primary target of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is known to undergoKnoevenagel condensations with compounds containing an active methyl or methylene group . This reaction could potentially lead to changes in the target enzyme’s function, thereby affecting the biochemical pathways it is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 2-furancarboxaldehyde with 2-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

    5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid: An oxidized derivative of the aldehyde.

    5-[2-(Trifluoromethyl)phenyl]furan-2-methanol: A reduced derivative of the aldehyde.

Uniqueness

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHPBVVELWRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350855
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94098-56-3
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(Trifluoromethyl)phenyl]furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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